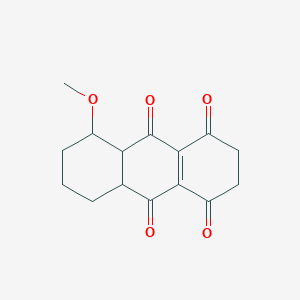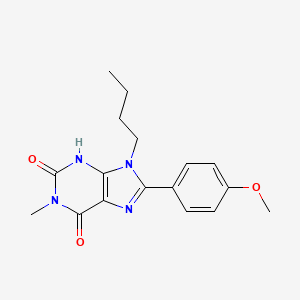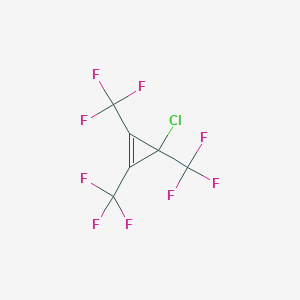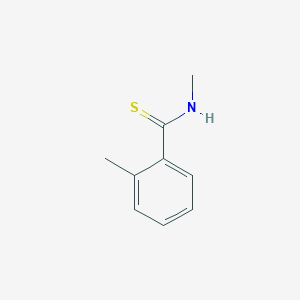![molecular formula C14H4Cl10O3 B14602875 Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- CAS No. 60093-94-9](/img/structure/B14602875.png)
Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-: is a complex organic compound with a molecular structure that includes multiple benzene rings substituted with chlorine atoms and connected through oxygen and methylene bridges. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- involves multiple steps, typically starting with the chlorination of benzene rings. The chlorinated benzene is then reacted with formaldehyde and oxygen to form the methyleneoxy bridges. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by the formation of methyleneoxy bridges. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the benzene rings to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Although not directly used as a drug, its derivatives are explored for their potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- involves its interaction with various molecular targets. The chlorine atoms and methyleneoxy bridges contribute to its reactivity, allowing it to form stable complexes with other molecules. These interactions can disrupt biological pathways or enhance the stability of industrial products.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Decabromodiphenyl oxide
Comparison: Compared to similar compounds, Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro- is unique due to its specific substitution pattern and the presence of methyleneoxy bridges. This structural uniqueness imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
60093-94-9 |
|---|---|
Formule moléculaire |
C14H4Cl10O3 |
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenoxy)methoxymethoxy]benzene |
InChI |
InChI=1S/C14H4Cl10O3/c15-3-5(17)9(21)13(10(22)6(3)18)26-1-25-2-27-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
Clé InChI |
RBEKGGNJPQZCJC-UHFFFAOYSA-N |
SMILES canonique |
C(OCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


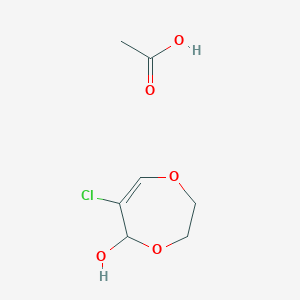
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
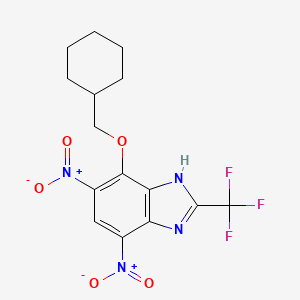
![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
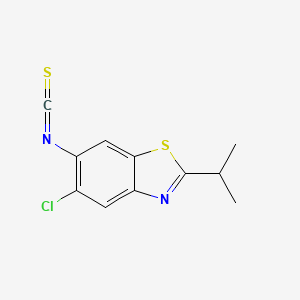
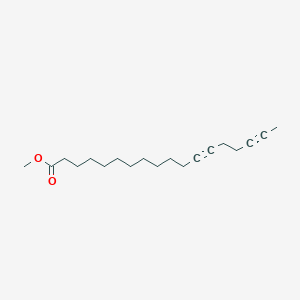
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
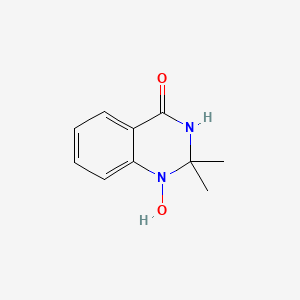
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
